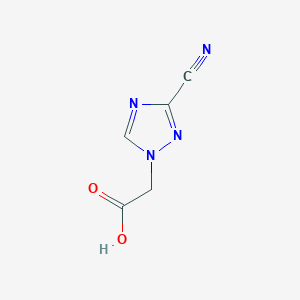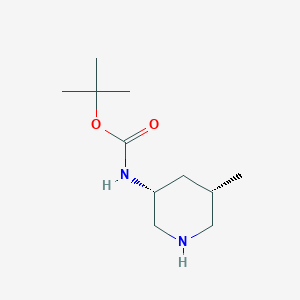
2-Methylcyclopropan-1-amine hydrochloride
Übersicht
Beschreibung
2-Methylcyclopropan-1-amine hydrochloride is a derivative of amines, which can be used as a pharmaceutical intermediate . It has an empirical formula of C4H9N and a molecular weight of 71.12 .
Molecular Structure Analysis
The molecular structure of 2-Methylcyclopropan-1-amine hydrochloride can be represented by the SMILES stringCC1CC1N . The InChI key is PYTANBUURZFYHD-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
2-Methylcyclopropan-1-amine hydrochloride: serves as a versatile building block in organic synthesis. Its structure allows for the introduction of cyclopropane rings into more complex molecules, which is valuable in synthesizing pharmaceuticals and agrochemicals. The presence of both amine and cyclopropane functionalities offers unique reactivity that can be exploited to create novel compounds with potential biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of small molecule libraries. These libraries are screened for biological activity, aiding in the discovery of new drugs. The cyclopropane moiety is a common feature in many drugs due to its conformational rigidity, which can lead to enhanced specificity and potency .
Material Science
Researchers in material science explore the use of 2-Methylcyclopropan-1-amine hydrochloride in the development of new materials. Its incorporation into polymers can improve mechanical properties or contribute to the creation of novel polymer structures with unique characteristics .
Catalysis
The compound’s amine group can act as a ligand in catalysis, potentially leading to the development of new catalytic systems. These systems could be applied in various chemical reactions, including those important for environmental sustainability, such as carbon capture and conversion .
Agrochemical Research
In agrochemical research, 2-Methylcyclopropan-1-amine hydrochloride is a precursor for the synthesis of compounds with potential use as pesticides or herbicides. The cyclopropane ring can impart significant biological activity, making it a valuable scaffold for developing new agrochemical agents .
Analytical Chemistry
This compound can also be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in various analytical techniques .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKNIYQAIAEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
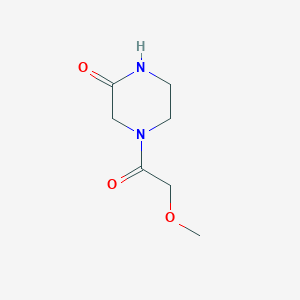
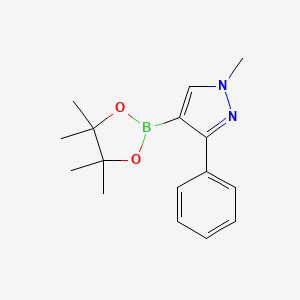

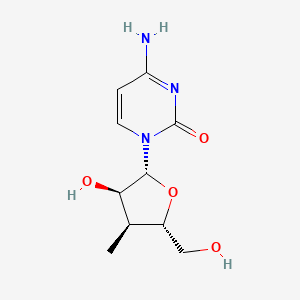
![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)
![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
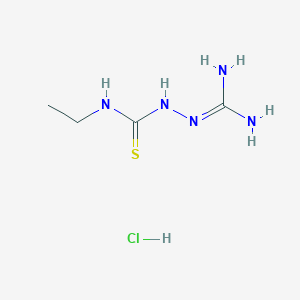
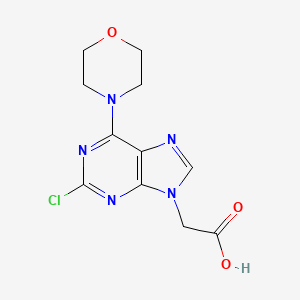
![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)
